1-Cyclopropylprop-2-yn-1-ol
Overview
Description
1-Cyclopropylprop-2-yn-1-ol is a chemical compound with the CAS Number: 1656-85-5 . It has a molecular weight of 96.13 . The IUPAC name for this compound is 1-cyclopropyl-2-propyn-1-ol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 1-Cyclopropylprop-2-yn-1-ol is 1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 1-Cyclopropylprop-2-yn-1-ol is a liquid at room temperature . It has a molecular weight of 96.13 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Ytterbium(III) Triflate-Catalyzed Amination of 1-Cyclopropylprop-2-yn-1-ols
The study conducted by Rao et al. (2009) discusses the ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides. This process is an efficient synthetic route to conjugated enynes. The reaction is described as operationally straightforward, yielding moderate to good results and regioselectivity in most cases under mild conditions (Rao et al., 2009).
[1,3]-Dipolar Cycloaddition Reactions
Dürüst et al. (2014) investigated the [1,3]-dipolar cycloadditions of N-aryl sydnones to various compounds including 1-cyclopropylprop-2-yn-1-ol. The study yielded fused pyrazole derivatives and revealed that while most dipolarophiles provided single regioisomers, some gave mixtures whose ratios were influenced by the phenyl substituents. The structures were supported by single crystal X-ray diffraction measurements (Dürüst et al., 2014).
Antifungal Applications
Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes. The study demonstrated that most of the synthesized compounds exhibited high activity against Candida spp. strains. Notably, a derivative with cyclopropyl group showed remarkable selectivity against Candida albicans and Candida krusei. Additionally, the compounds displayed low toxicity in Artemia salina bioassay and molecular docking studies suggested good binding affinity of certain derivatives to the HEME group in 14-alpha demethylase (CYP51), potentially explaining the high antifungal activity observed (Zambrano-Huerta et al., 2019).
Safety And Hazards
The safety information for 1-Cyclopropylprop-2-yn-1-ol includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
1-cyclopropylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321813 | |
Record name | 1-cyclopropylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylprop-2-yn-1-ol | |
CAS RN |
1656-85-5 | |
Record name | 1656-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyclopropylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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